molecular formula C6H7N3O2 B1427063 Methyl 2-aminopyrimidine-4-carboxylate CAS No. 2164-66-1

Methyl 2-aminopyrimidine-4-carboxylate

Cat. No. B1427063
CAS No.: 2164-66-1
M. Wt: 153.14 g/mol
InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
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Patent
US07906511B2

Procedure details

Triethylamine (29 mL, 210 mmol) was added to a suspension of methyl 4-butoxy-2-oxo-3-butenate (37 g, 200 mmol, JP-A-2003-89690) and guanidine hydrochloride (23 g, 240 mmol) in propionitrile (50 mL), and the mixture was stirred for 4 hours at 100° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 18 g as the mixture of the title Reference Compound and the butyl ester form of the title Reference compound as a gray-white solid (Yield: 60%).
Quantity
29 mL
Type
reactant
Reaction Step One
Name
methyl 4-butoxy-2-oxo-3-butenate
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(O[CH:13]=[CH:14][C:15](=O)[C:16]([O:18][CH3:19])=[O:17])CCC.Cl.[NH2:22][C:23]([NH2:25])=[NH:24]>C(#N)CC>[NH2:25][C:23]1[N:24]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=[CH:13][N:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methyl 4-butoxy-2-oxo-3-butenate
Quantity
37 g
Type
reactant
Smiles
C(CCC)OC=CC(C(=O)OC)=O
Name
Quantity
23 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 18 g
ADDITION
Type
ADDITION
Details
as the mixture of the title Reference Compound

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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